molecular formula C14H13Cl2N5O2 B14791558 8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14791558
M. Wt: 354.2 g/mol
InChI Key: XBBFZPJLNNDZHN-UHFFFAOYSA-N
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Description

8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its unique structure, which includes an amino group, a dichlorobenzyl group, and a dimethylpurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethyluric acid and 3,4-dichlorobenzylamine.

    Formation of Intermediate: The initial step involves the reaction of 1,3-dimethyluric acid with 3,4-dichlorobenzylamine under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the purine ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.

    Purification: Implementation of advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dichlorobenzyl group.

Scientific Research Applications

8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the dichlorobenzyl group.

    7-(3,4-Dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the amino group.

Uniqueness

8-Amino-7-(3,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the amino group and the dichlorobenzyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H13Cl2N5O2

Molecular Weight

354.2 g/mol

IUPAC Name

8-amino-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13Cl2N5O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17)18-11)6-7-3-4-8(15)9(16)5-7/h3-5H,6H2,1-2H3,(H2,17,18)

InChI Key

XBBFZPJLNNDZHN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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